1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-

Combinatorial Chemistry Solid-Phase Synthesis Enantiopure Scaffolds

1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- (CAS 2403-25-0), also known as 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid, is a cyclohexane derivative bearing two carboxylic acid groups and two hydroxyl groups (molecular formula C8H12O6, molecular weight 204.18 g/mol). This compound exists as multiple stereoisomers, with the (1S,2S,4R,5S)-configuration being particularly notable as an enantiopure scaffold.

Molecular Formula C8H12O6
Molecular Weight 204.18 g/mol
CAS No. 2403-25-0
Cat. No. B3050163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
CAS2403-25-0
Molecular FormulaC8H12O6
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1C(C(CC(C1O)O)C(=O)O)C(=O)O
InChIInChI=1S/C8H12O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h3-6,9-10H,1-2H2,(H,11,12)(H,13,14)
InChIKeyIMRVRTDYOOJNHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- (CAS 2403-25-0): A Polyfunctional Cyclohexane Scaffold


1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- (CAS 2403-25-0), also known as 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid, is a cyclohexane derivative bearing two carboxylic acid groups and two hydroxyl groups (molecular formula C8H12O6, molecular weight 204.18 g/mol) . This compound exists as multiple stereoisomers, with the (1S,2S,4R,5S)-configuration being particularly notable as an enantiopure scaffold [1]. Its structure provides a conformationally restricted framework with four distinct functionalization handles, enabling applications in combinatorial chemistry, metal coordination, and asymmetric synthesis that are not accessible to simpler diacid or diol analogs.

Why 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- Cannot Be Replaced by Simpler Cyclohexane Diacids or Diols


Generic substitution fails because 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- combines multiple orthogonal reactive sites (two carboxylic acids and two hydroxyls) on a conformationally constrained cyclohexane ring, enabling precise stereochemical control and polyfunctional derivatization . Unlike simpler analogs such as 1,2-cyclohexanedicarboxylic acid (lacking hydroxyls) or 1,2-cyclohexanediol (lacking carboxyls), this compound can act as both a chelating ligand for metal ions and a versatile scaffold for solid-phase combinatorial library synthesis [1]. Its ability to form binuclear metal complexes with specific stereochemical outcomes—documented for arsenic(III) and antimony(III)—arises from its unique spatial arrangement of donor atoms, a feature absent in acyclic tartaric acid derivatives or monofunctional cyclohexane analogs [2].

Quantitative Differentiation of 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- (CAS 2403-25-0) vs. Structural Analogs


Enantiopure Scaffold for Solid-Phase Combinatorial Library Synthesis

The (1S,2S,4R,5S)-enantiomer of 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid serves as an enantiopure scaffold for solid-phase synthesis of combinatorial libraries, a capability not shared by racemic mixtures or simpler diacids. Functionalization conditions were derived to generate libraries of general formula 4 [1]. In contrast, 1,2-cyclohexanedicarboxylic acid lacks the hydroxyl handles necessary for orthogonal derivatization, and acyclic tartaric acid derivatives do not provide the same conformational rigidity [2].

Combinatorial Chemistry Solid-Phase Synthesis Enantiopure Scaffolds

Binuclear Metal Complex Formation with Arsenic(III) and Antimony(III)

The target compound forms binuclear complexes with arsenic(III) and antimony(III) of general formula Na2[M2(C8H8O6)2]·xH2O, where M = As or Sb [1]. This is the first reported use of a cyclic tartrate derivative as a ligand for such complexes. In contrast, acyclic tartrate derivatives do not impose the same conformational constraints, and simpler diacids like 1,2-cyclohexanedicarboxylic acid lack the necessary hydroxyl donors for binuclear bridging .

Coordination Chemistry Metal Complexes Arsenic/Antimony Chelation

Conformational Constraint and Ligand Strain Induction

The cyclic nature of the dhcdc ligand restricts conformational freedom compared to acyclic tartrate derivatives. Upon complexation with arsenic(III), the ligand shows 'serious strain' as evidenced by X-ray crystallography, with axial carboxyl groups forced into close contact with syn axial hydrogen atoms [1]. In contrast, trans-1,2-cyclohexanedicarboxylic acid predominantly adopts the diequatorial conformation in solution and does not induce such strain upon metal binding [2].

Conformational Analysis Ligand Design Cyclohexane Scaffolds

Molecular Weight and Functional Group Density Comparison

The target compound has a molecular weight of 204.18 g/mol and contains four hydrogen bond donors (two -OH, two -COOH) and six hydrogen bond acceptors . In comparison, 1,2-cyclohexanedicarboxylic acid (MW 172.18) has only two donors and four acceptors, while 1,2-cyclohexanediol (MW 116.16) has two donors and two acceptors . The increased polarity and hydrogen bonding capacity of the target compound are predicted to enhance water solubility relative to the non-hydroxylated diacid analog.

Physicochemical Properties Solubility Hydrogen Bonding

High-Value Applications for 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- (CAS 2403-25-0) Based on Quantitative Evidence


Enantiopure Scaffold for Solid-Phase Combinatorial Library Synthesis

The (1S,2S,4R,5S)-enantiomer is employed as a polyfunctional scaffold in solid-phase organic synthesis to generate diverse compound libraries. Its four orthogonal functional groups allow for sequential derivatization while anchored to a solid support, enabling high-throughput SAR studies in medicinal chemistry [1]. This application leverages the compound's stereochemical purity and conformational constraint, which are essential for producing structurally defined library members.

Ligand for Binuclear Arsenic(III) and Antimony(III) Complexes

The compound serves as a cyclic tartrate-derived ligand for forming binuclear complexes with arsenic(III) and antimony(III). These complexes have been characterized by X-ray crystallography and 13C NMR, providing insights into stereochemical outcomes and ligand strain [2]. Such complexes may find use in coordination chemistry research, particularly where conformational constraint influences metal binding geometry and stability.

Model System for Conformational Analysis of Polyfunctional Cyclohexanes

Due to its four substituents on a cyclohexane ring, the compound serves as a model for studying conformational equilibria and strain in substituted cyclohexanes. Its behavior in metal complexation, where it is forced into an energetically unfavorable axial-axial conformation, provides a quantitative case study for ligand pre-organization and steric effects [2].

Precursor to Functionalized Cyclohexane Derivatives

The compound's multiple reactive sites make it a versatile precursor for synthesizing functionalized cyclohexane derivatives, including esters, amides, and protected intermediates. The dimethyl ester derivative, for example, has been characterized and used in further synthetic transformations .

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